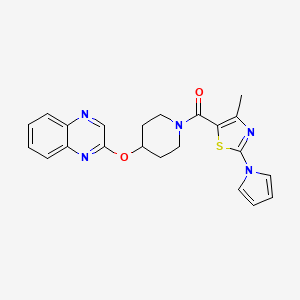

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

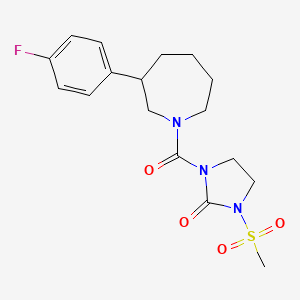

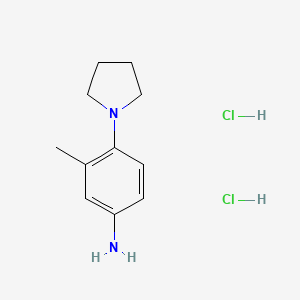

This compound is a complex organic molecule that contains functional groups such as ester, amide, and aromatic rings (benzyloxy and pyrimidine). These functional groups suggest that this compound could be involved in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the pyrimidine, thiazole, and ester components .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom). These rings are likely connected through a carbon chain that includes an ester group .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis or reduction, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like ester and amide would likely make this compound soluble in polar solvents .Scientific Research Applications

Synthesis Techniques

Microwave-Assisted Synthesis : A study focused on microwave-assisted synthesis techniques for creating novel thiazolopyrimidine derivatives, emphasizing operational simplicity, short reaction times, and environmentally friendly conditions. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, indicating a broad spectrum of potential biological applications (Manoj N. Bhoi, et al., 2016).

Solvent-Free Synthesis : Another approach discussed the solvent-free, microwave-assisted synthesis of poly-functionalized tri-heterocyclic benzothiazole derivatives. This method was highlighted for its high atom economy and mild reaction conditions, further contributing to the synthesis of compounds with potential antimicrobial and antioxidant properties (M. Youssef, M. A. Amin, 2012).

Biological Evaluation

Anticancer Activities : Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcased the synthesis and evaluation of compounds for their cytotoxic effects against cancer cell lines, highlighting the importance of structural modification in enhancing biological activity (A. Rahmouni, et al., 2016).

Antimicrobial and Antioxidant Properties : Studies on thiazolopyrimidine derivatives have demonstrated moderate to good antimicrobial and antioxidant activities, suggesting their potential as leads for the development of new therapeutic agents (M. Youssef, M. A. Amin, 2012).

Future Directions

Properties

IUPAC Name |

ethyl 2-[2-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-2-26-17(24)8-14-11-28-19(22-14)23-18(25)15-9-16(21-12-20-15)27-10-13-6-4-3-5-7-13/h3-7,9,11-12H,2,8,10H2,1H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUJOFJIFRSJJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)

![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)